

# Foreword: The Strategic Value of Substituted Benzamides

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## Compound of Interest

Compound Name: **2-Bromo-3-methylbenzamide**

Cat. No.: **B1358042**

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In the landscape of modern medicinal chemistry and materials science, the substituted benzamide scaffold represents a cornerstone of molecular design. Its rigid, yet functionalizable, nature provides a reliable framework for constructing complex molecular architectures with tailored properties. **2-Bromo-3-methylbenzamide** (CAS No. 101421-85-6) embodies this principle, serving as a versatile building block. The strategic placement of the bromine atom, a methyl group, and the primary amide functionality offers multiple reaction vectors for diversification. The ortho-bromo substituent is particularly valuable, poised for participation in a host of cross-coupling reactions, while the amide and methyl groups modulate the electronic and steric profile of the aromatic ring. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling, grounded in established chemical principles and methodologies.

## Core Physicochemical & Structural Properties

**2-Bromo-3-methylbenzamide** is a solid organic compound whose structural features are key to its synthetic utility. The IUPAC name is **2-bromo-3-methylbenzamide**.<sup>[1]</sup> Its fundamental properties are summarized below for quick reference.

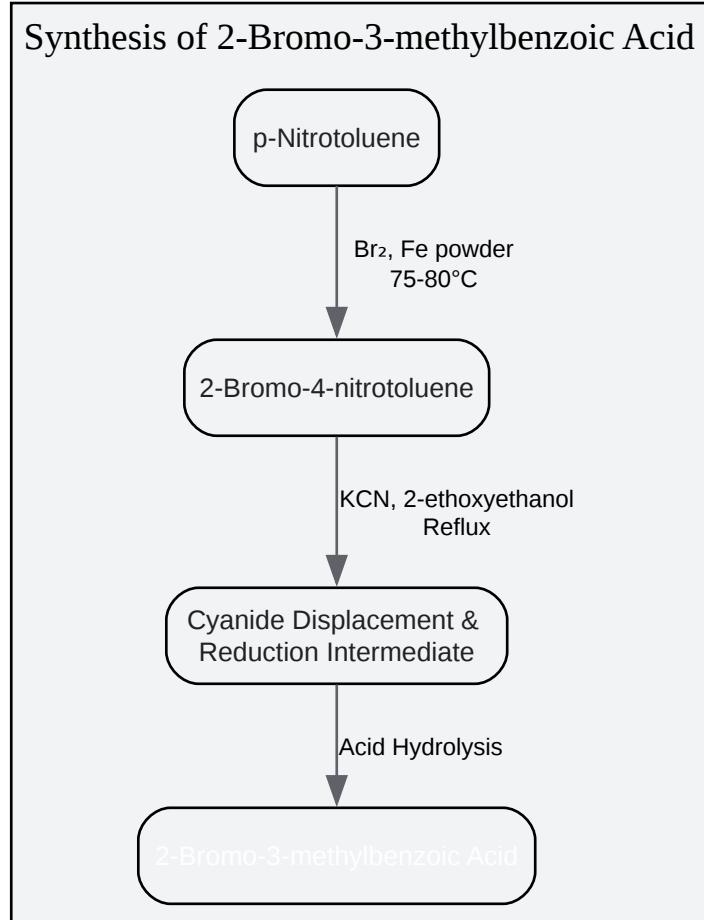
Property	Value	Source(s)
CAS Number	101421-85-6	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	214.06 g/mol	<a href="#">[1]</a>
IUPAC Name	2-bromo-3-methylbenzamide	<a href="#">[1]</a>
SMILES	CC1=C(C(=CC=C1)C(=O)N)Br	<a href="#">[1]</a>
XLogP3	1.9	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	1	<a href="#">[1]</a>

## Synthesis Pathway and Detailed Protocols

The synthesis of **2-Bromo-3-methylbenzamide** is most logically achieved via a two-part strategy: first, the synthesis of the precursor carboxylic acid, followed by its conversion to the primary amide. This approach ensures high yields and purity of the final product.

### Part A: Synthesis of the Precursor, 2-Bromo-3-methylbenzoic Acid

The foundational precursor, 2-Bromo-3-methylbenzoic acid, is not commercially ubiquitous and is often prepared via a multi-step synthesis. A well-documented procedure is available in *Organic Syntheses*, which provides a reliable and vetted methodology.[\[4\]](#) This process begins with the bromination of p-nitrotoluene, followed by a series of transformations.[\[4\]](#) The rationale for this route is the availability of the starting materials and the directing effects of the substituents that guide the regiochemistry of the reactions.



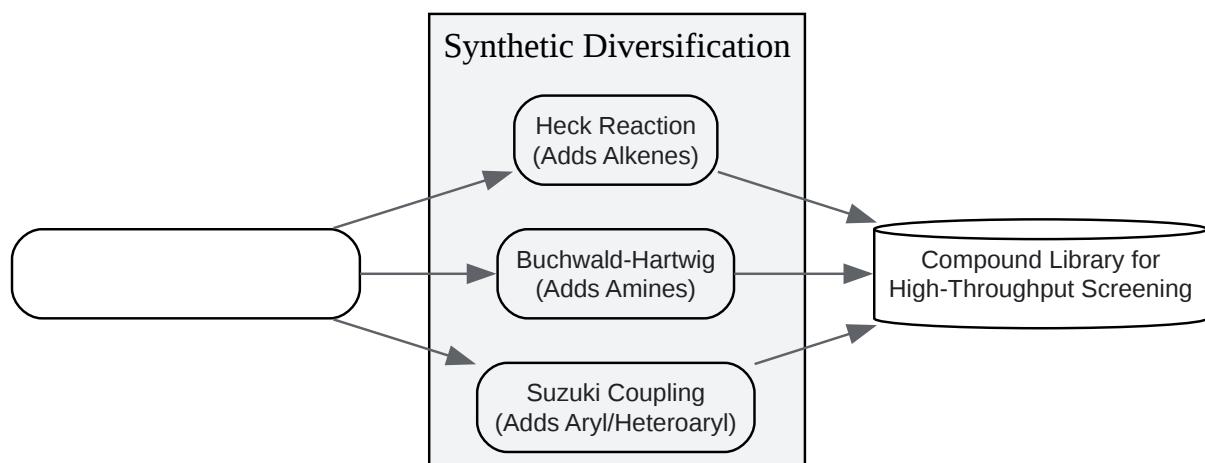
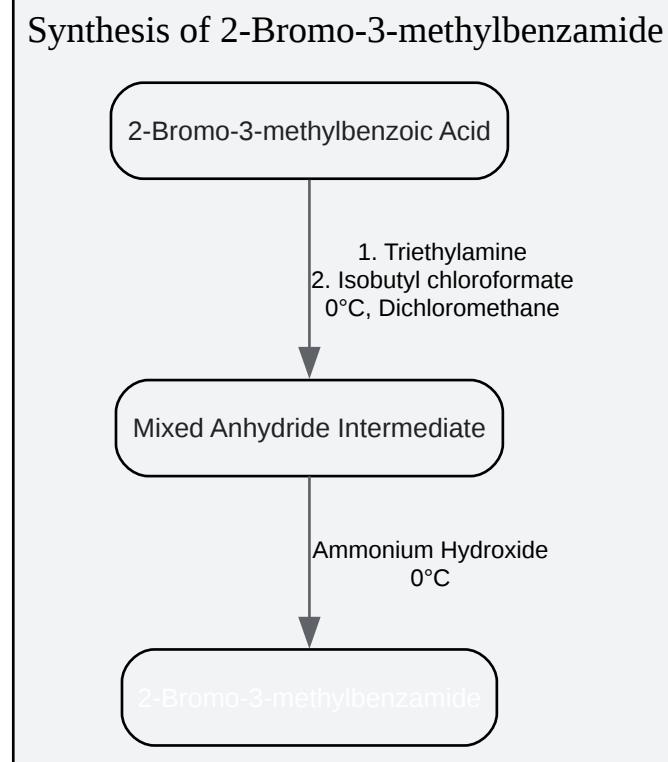
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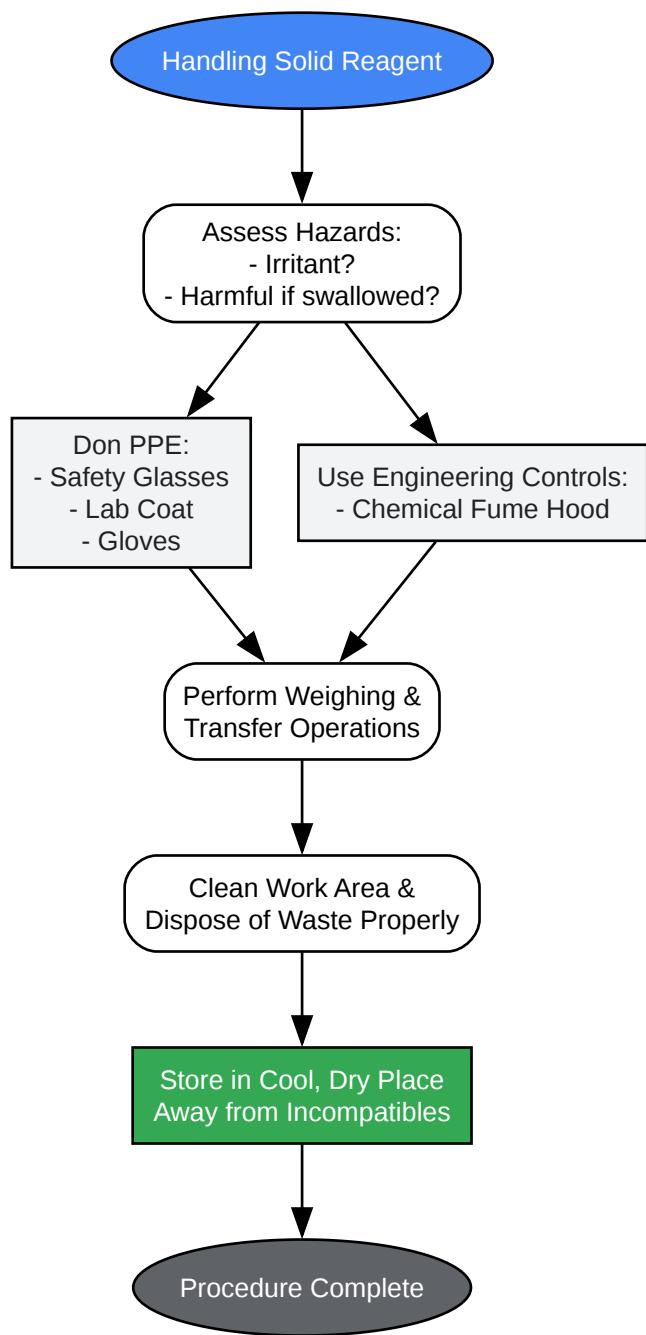
Caption: Synthesis pathway for the key precursor, 2-Bromo-3-methylbenzoic Acid.<sup>[4]</sup>

## Part B: Amidation of 2-Bromo-3-methylbenzoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.<sup>[5]</sup> While direct reaction with ammonia requires high temperatures to dehydrate the intermediate ammonium salt, a more controlled and efficient laboratory-scale method involves activating the carboxylic acid.<sup>[5][6]</sup> One of the most common and effective methods is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with an amine source.<sup>[7]</sup>

An alternative, direct amidation involves using a mixed anhydride intermediate, which avoids the use of harsh chlorinating agents. This method offers mild reaction conditions and is often high-yielding.<sup>[8]</sup>





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## Sources

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